(R)-5-Methylpyrrolidin-2-one

Epigenetics Oncology Bromodomain Inhibitors

(R)-5-Methylpyrrolidin-2-one (CAS 21395-93-7) is a chiral γ-lactam with a molecular weight of 99.13 g/mol and the formula C₅H₉NO. It is a five-membered lactam ring bearing a methyl group at the 5-position, which creates a stereocenter.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 21395-93-7
Cat. No. B3116103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Methylpyrrolidin-2-one
CAS21395-93-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CCC(=O)N1
InChIInChI=1S/C5H9NO/c1-4-2-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1
InChIKeyYVIVRJLWYJGJTJ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Methylpyrrolidin-2-one (CAS 21395-93-7) Procurement Guide: Chiral Lactam for Asymmetric Synthesis and p300 Inhibitor Development


(R)-5-Methylpyrrolidin-2-one (CAS 21395-93-7) is a chiral γ-lactam with a molecular weight of 99.13 g/mol and the formula C₅H₉NO . It is a five-membered lactam ring bearing a methyl group at the 5-position, which creates a stereocenter . This compound is primarily sourced as a high-purity (≥95-98%) research intermediate and is recognized as a key chiral building block for the synthesis of more complex molecules in medicinal chemistry and sustainable chemical research .

Why (R)-5-Methylpyrrolidin-2-one Cannot Be Substituted with Its S-Enantiomer or Racemic Mixtures


The (R)-enantiomer of 5-methylpyrrolidin-2-one is a specific stereoisomer with distinct three-dimensional geometry. The S-enantiomer (CAS 1558-60-7) is a different compound with its own unique spatial arrangement . In chiral synthesis, the use of a racemic mixture or the incorrect enantiomer will inevitably lead to the production of diastereomers, altering the biological activity and pharmacological profile of the final target molecule [1]. For instance, derivatives built on the (R)-configured lactam scaffold have shown potent and selective inhibition of the p300 bromodomain, a therapeutic target in oncology [2]. Substituting the enantiomer would invalidate structure-activity relationship (SAR) studies and compromise the development of enantiomerically pure drug candidates.

Quantitative Evidence for (R)-5-Methylpyrrolidin-2-one: Direct Comparator Data from p300 Bromodomain Inhibitor Development


Potent p300 Bromodomain Inhibition by an (R)-5-Methylpyrrolidin-2-one Derivative Compared to Clinical Candidate CCS1477

An (R)-5-methylpyrrolidin-2-one derivative, compound B4, demonstrated potent inhibition of the p300 bromodomain with an IC₅₀ of 0.060 μM [1]. This activity is comparable to that of the clinical candidate CCS1477 (A1), which has an IC₅₀ of 0.064 μM under the same molecular-level assay conditions [1]. This demonstrates that the (R)-lactam scaffold can serve as a bioisosteric replacement for the core structure of an advanced clinical candidate, maintaining target engagement potency.

Epigenetics Oncology Bromodomain Inhibitors

Improved Cellular Anti-Proliferative Activity of an (R)-5-Methylpyrrolidin-2-one Derivative Across Multiple Tumor Cell Lines

The same (R)-5-methylpyrrolidin-2-one derivative (compound B4) exhibited more potent proliferation inhibitory activities on various tumor cells compared to the clinical candidate A1 [1]. While specific IC₅₀ values for the cell lines are not provided in the abstract, the study explicitly states that B4 'performed more potent proliferation inhibitory activities on various tumor cells than A1' [1].

Cancer Cell Biology Cytotoxicity Drug Discovery

Overcoming High Drug Efflux: Superior Cell Permeability and Retention of an (R)-5-Methylpyrrolidin-2-one Derivative

A key advantage of the (R)-5-methylpyrrolidin-2-one derivative B4 is its improved cellular pharmacokinetics. The study found that B4 had 'high cell permeability and overcame the defect of the high efflux rate of A1' [1]. This improvement is cited as the 'possible reason why B4 showed more potent inhibitory activities on sensitive tumor cells than lead A1' [1].

ADME Drug Transport Pharmacokinetics

Established Chiral Building Block for Asymmetric Synthesis from Bio-Based Levulinic Acid

The compound's importance is reinforced by its role as a key chiral framework derived from levulinic acid, a platform molecule from biomass [1]. A 2025 review highlights the extensive research into asymmetric catalytic transformations for its synthesis [1]. This is in contrast to N-methyl-2-pyrrolidone (NMP), an achiral industrial solvent facing regulatory scrutiny due to toxicity concerns [2]. The chiral nature of (R)-5-methylpyrrolidin-2-one makes it fundamentally unsuited for such applications but positions it as a high-value intermediate in sustainable drug manufacturing.

Green Chemistry Asymmetric Synthesis Biomass Valorization

Utility as a Chiral Auxiliary for Determining Absolute Stereochemistry via NMR

The specific (R)-configuration of 5-methylpyrrolidin-2-one has been exploited as a chiral derivatizing agent. The reaction of chiral alcohols with 1-(chloromethyl)-5(R)-methyl-2-pyrrolidinone yields diastereomeric N-(alkoxymethyl) derivatives [1]. The analysis of NMR chemical shift nonequivalence (Δδ) in these derivatives allows for the determination of the absolute stereochemistry of the parent alcohol [1].

Stereochemistry NMR Spectroscopy Analytical Chemistry

High-Impact Application Scenarios for (R)-5-Methylpyrrolidin-2-one


Lead Optimization of Bromodomain and Epigenetic Inhibitors for Oncology

Medicinal chemistry teams developing novel p300/CBP bromodomain inhibitors should procure (R)-5-methylpyrrolidin-2-one as a versatile chiral scaffold. The evidence demonstrates that derivatives of this compound can achieve IC₅₀ values comparable to clinical candidates (0.060 μM vs. 0.064 μM) [1]. Crucially, these derivatives have also shown the ability to overcome high drug efflux, a common liability, leading to improved cellular anti-proliferative activity [1]. Procuring this specific enantiomer is essential for generating high-quality leads with validated potency and favorable ADME profiles.

Asymmetric Synthesis of Chiral Pharmaceuticals from Sustainable Feedstocks

Process chemistry and green chemistry groups focusing on the synthesis of enantiomerically pure pharmaceuticals should prioritize this compound. It is a key target in the asymmetric conversion of bio-based levulinic acid into high-value chiral molecules [2]. Using this building block aligns with the principles of sustainable chemistry and can be a differentiating factor in the development of new, greener manufacturing routes for drug substances.

Absolute Configuration Determination of Novel Chiral Alcohols

Synthetic and analytical chemistry laboratories involved in the synthesis of complex natural products or drug candidates should utilize (R)-5-methylpyrrolidin-2-one as a chiral derivatizing agent. By reacting it with an unknown chiral alcohol and analyzing the resulting diastereomers via NMR, the absolute stereochemistry of the alcohol can be determined [3]. This application provides a clear and practical reason to procure and maintain a stock of this specific enantiomer in the laboratory.

Enzymatic Resolution Studies and Biocatalysis Research

Research groups exploring novel biocatalytic methods for the synthesis of chiral γ-lactams can employ (R)-5-methylpyrrolidin-2-one as a key substrate or reference standard. Studies have shown that the position of the methyl group on the lactam ring (e.g., 3-, 4-, or 5-position) dramatically influences the enantioselectivity of enzymes like CaLB [4]. Therefore, having access to the pure (R)-enantiomer is crucial for benchmarking the performance of new biocatalysts and for understanding the structural basis of enzymatic recognition and resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-5-Methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.